molecular formula C18H16ClFN4O3S B3937368 N-{[4-(2-chloro-4-nitrophenyl)-1-piperazinyl]carbonothioyl}-3-fluorobenzamide

N-{[4-(2-chloro-4-nitrophenyl)-1-piperazinyl]carbonothioyl}-3-fluorobenzamide

Cat. No. B3937368
M. Wt: 422.9 g/mol
InChI Key: OPKYBSLBQIYRNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{[4-(2-chloro-4-nitrophenyl)-1-piperazinyl]carbonothioyl}-3-fluorobenzamide, also known as TFB-TN, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of N-{[4-(2-chloro-4-nitrophenyl)-1-piperazinyl]carbonothioyl}-3-fluorobenzamide is not fully understood, but it is believed to act as an inhibitor of various enzymes and receptors in the human body. The compound has been shown to interact with various proteins and receptors, including but not limited to, dopamine receptors, serotonin receptors, and acetylcholinesterase. N-{[4-(2-chloro-4-nitrophenyl)-1-piperazinyl]carbonothioyl}-3-fluorobenzamide has also been shown to inhibit the growth and proliferation of cancer cells.
Biochemical and Physiological Effects
N-{[4-(2-chloro-4-nitrophenyl)-1-piperazinyl]carbonothioyl}-3-fluorobenzamide has been shown to have various biochemical and physiological effects on the human body. The compound has been shown to modulate the levels of various neurotransmitters, including dopamine, serotonin, and acetylcholine. N-{[4-(2-chloro-4-nitrophenyl)-1-piperazinyl]carbonothioyl}-3-fluorobenzamide has also been shown to have an effect on the immune system, modulating the levels of various cytokines and chemokines. The compound has also been shown to have an effect on the cardiovascular system, modulating blood pressure and heart rate.

Advantages and Limitations for Lab Experiments

N-{[4-(2-chloro-4-nitrophenyl)-1-piperazinyl]carbonothioyl}-3-fluorobenzamide has several advantages and limitations for lab experiments. The compound is relatively easy to synthesize and purify, making it readily available for use in various experiments. N-{[4-(2-chloro-4-nitrophenyl)-1-piperazinyl]carbonothioyl}-3-fluorobenzamide has also been shown to be stable under various experimental conditions, making it suitable for use in long-term experiments. However, the compound has some limitations, including its potential toxicity and limited solubility in aqueous solutions.

Future Directions

N-{[4-(2-chloro-4-nitrophenyl)-1-piperazinyl]carbonothioyl}-3-fluorobenzamide has several potential future directions for scientific research. The compound has shown promise as a therapeutic agent for the treatment of various diseases, including cancer and Alzheimer's disease. N-{[4-(2-chloro-4-nitrophenyl)-1-piperazinyl]carbonothioyl}-3-fluorobenzamide has also shown potential as a tool for the study of various proteins and receptors in the human body. Future research could focus on optimizing the synthesis method of N-{[4-(2-chloro-4-nitrophenyl)-1-piperazinyl]carbonothioyl}-3-fluorobenzamide, exploring its potential as a therapeutic agent, and studying its mechanism of action in more detail.

Scientific Research Applications

N-{[4-(2-chloro-4-nitrophenyl)-1-piperazinyl]carbonothioyl}-3-fluorobenzamide has been widely used in scientific research for various applications, including but not limited to, drug discovery, cancer research, and neuroscience. The compound has been shown to have potential as a therapeutic agent for the treatment of various diseases, including cancer, Alzheimer's disease, and schizophrenia. N-{[4-(2-chloro-4-nitrophenyl)-1-piperazinyl]carbonothioyl}-3-fluorobenzamide has also been used as a tool to study the function of various proteins and receptors in the human body.

properties

IUPAC Name

N-[4-(2-chloro-4-nitrophenyl)piperazine-1-carbothioyl]-3-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClFN4O3S/c19-15-11-14(24(26)27)4-5-16(15)22-6-8-23(9-7-22)18(28)21-17(25)12-2-1-3-13(20)10-12/h1-5,10-11H,6-9H2,(H,21,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPKYBSLBQIYRNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=C(C=C(C=C2)[N+](=O)[O-])Cl)C(=S)NC(=O)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClFN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{[4-(2-chloro-4-nitrophenyl)piperazin-1-yl]carbonothioyl}-3-fluorobenzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
N-{[4-(2-chloro-4-nitrophenyl)-1-piperazinyl]carbonothioyl}-3-fluorobenzamide
Reactant of Route 2
Reactant of Route 2
N-{[4-(2-chloro-4-nitrophenyl)-1-piperazinyl]carbonothioyl}-3-fluorobenzamide
Reactant of Route 3
Reactant of Route 3
N-{[4-(2-chloro-4-nitrophenyl)-1-piperazinyl]carbonothioyl}-3-fluorobenzamide
Reactant of Route 4
Reactant of Route 4
N-{[4-(2-chloro-4-nitrophenyl)-1-piperazinyl]carbonothioyl}-3-fluorobenzamide
Reactant of Route 5
Reactant of Route 5
N-{[4-(2-chloro-4-nitrophenyl)-1-piperazinyl]carbonothioyl}-3-fluorobenzamide
Reactant of Route 6
Reactant of Route 6
N-{[4-(2-chloro-4-nitrophenyl)-1-piperazinyl]carbonothioyl}-3-fluorobenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.